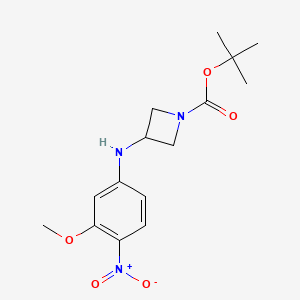
tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-methoxy-4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as triethylamine and dichloromethane, respectively. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: : Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: : tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted azetidines.
Applications De Recherche Scientifique
Chemistry: : In chemistry, tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: : In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine: Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.
Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate: Similar in structure but contains a hydroxyimino group instead of the methoxy and nitro groups.
Tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate: Contains a methylsulfonyl group, which imparts different chemical properties.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Similar in structure but has a pyrrolidine ring instead of an azetidine ring.
Uniqueness: : tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate is unique due to the presence of both methoxy and nitro groups on the phenyl ring.
Propriétés
Formule moléculaire |
C15H21N3O5 |
|---|---|
Poids moléculaire |
323.34 g/mol |
Nom IUPAC |
tert-butyl 3-(3-methoxy-4-nitroanilino)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-8-11(9-17)16-10-5-6-12(18(20)21)13(7-10)22-4/h5-7,11,16H,8-9H2,1-4H3 |
Clé InChI |
DBGJVAAXEOVRFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC(=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B8674003.png)
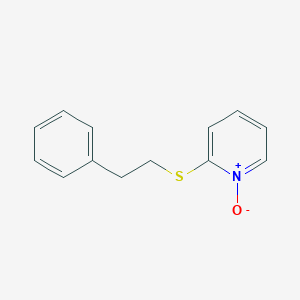
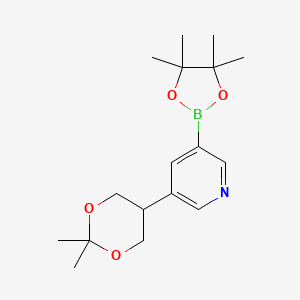
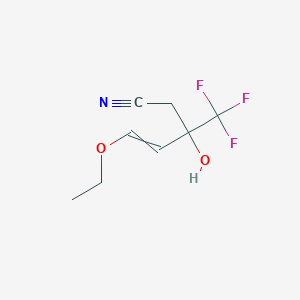
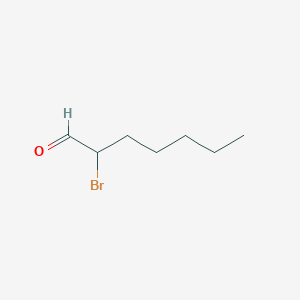

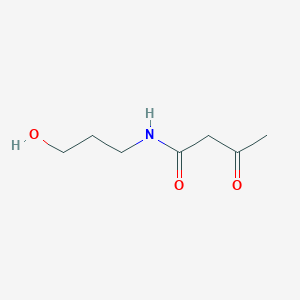
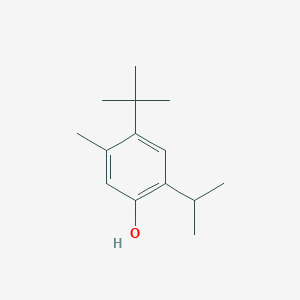
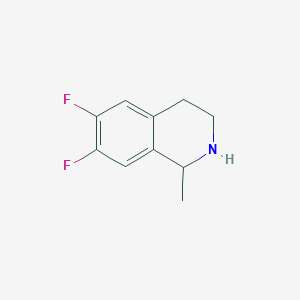
![3-Methylthieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8674066.png)
![1-[3-(3-Pyridyl)propyl]piperazine](/img/structure/B8674078.png)
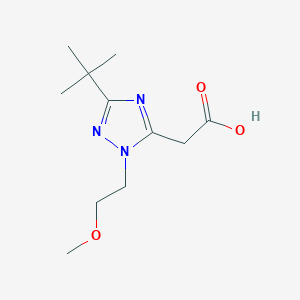

![1-[Chloro(hydroxyimino)methyl]-4-trifluoromethylbenzene](/img/structure/B8674089.png)
